molecular formula C7H6ClFN2O B1380270 3-Chloro-2-fluorobenzohydrazide CAS No. 1504513-20-5

3-Chloro-2-fluorobenzohydrazide

Cat. No.: B1380270
CAS No.: 1504513-20-5
M. Wt: 188.59 g/mol
InChI Key: SYRGDYCUESHTPY-UHFFFAOYSA-N
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Description

3-Chloro-2-fluorobenzohydrazide is a halogenated aromatic hydrazide derivative featuring a benzene ring substituted with chlorine (Cl) at the 3-position and fluorine (F) at the 2-position, coupled with a hydrazide functional group (-CONHNH₂). The chloro and fluoro substituents confer distinct electronic and steric properties, influencing reactivity, solubility, and biological interactions .

Properties

IUPAC Name

3-chloro-2-fluorobenzohydrazide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6ClFN2O/c8-5-3-1-2-4(6(5)9)7(12)11-10/h1-3H,10H2,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SYRGDYCUESHTPY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)Cl)F)C(=O)NN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6ClFN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

188.59 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Chloro-2-fluorobenzohydrazide typically involves the reaction of 3-chloro-2-fluorobenzoic acid with hydrazine hydrate. The reaction is carried out in the presence of a suitable solvent, such as ethanol or methanol, under reflux conditions. The general reaction scheme is as follows:

3-Chloro-2-fluorobenzoic acid+Hydrazine hydrate3-Chloro-2-fluorobenzohydrazide+Water\text{3-Chloro-2-fluorobenzoic acid} + \text{Hydrazine hydrate} \rightarrow \text{3-Chloro-2-fluorobenzohydrazide} + \text{Water} 3-Chloro-2-fluorobenzoic acid+Hydrazine hydrate→3-Chloro-2-fluorobenzohydrazide+Water

Industrial Production Methods

Industrial production methods for 3-Chloro-2-fluorobenzohydrazide may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, which allow for better control over reaction conditions and improved yields.

Chemical Reactions Analysis

Types of Reactions

3-Chloro-2-fluorobenzohydrazide can undergo various types of chemical reactions, including:

    Substitution Reactions: The chlorine and fluorine atoms on the benzene ring can be substituted with other functional groups using appropriate reagents.

    Oxidation and Reduction Reactions: The hydrazide group can be oxidized or reduced to form different derivatives.

    Condensation Reactions: The compound can react with aldehydes or ketones to form hydrazones.

Common Reagents and Conditions

    Substitution Reactions: Reagents such as sodium hydroxide or potassium carbonate can be used to facilitate substitution reactions.

    Oxidation Reactions: Oxidizing agents like potassium permanganate or hydrogen peroxide can be used.

    Reduction Reactions: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly employed.

Major Products Formed

    Substitution Reactions: Products with different functional groups replacing the chlorine or fluorine atoms.

    Oxidation Reactions: Oxidized derivatives of the hydrazide group.

    Reduction Reactions: Reduced forms of the hydrazide group, such as amines.

Scientific Research Applications

Pharmaceutical Applications

3-Chloro-2-fluorobenzohydrazide has been studied for its potential as an antifungal agent . A series of derivatives, including those based on hydrazine, have shown promising antifungal activities against various pathogens. For instance, research indicated that certain derivatives exhibited effective inhibition against Cladosporium cucumerinum and Sclerotinia sclerotiorum, with some compounds demonstrating half-maximal effective concentration (EC50) values comparable to established antifungal drugs .

Case Study: Antifungal Activity

CompoundTarget PathogenEC50 (µg/mL)Control Efficacy (%)
4bSphaerotheca fuligenea50100
4cCorynespora cassiicola7590
4dColletotrichum orbiculare6095

The above table summarizes the antifungal efficacy of selected compounds derived from 3-Chloro-2-fluorobenzohydrazide, highlighting their potential as effective agricultural fungicides.

Agricultural Applications

In addition to its antifungal properties, derivatives of 3-Chloro-2-fluorobenzohydrazide have been explored as insect growth regulators . These compounds act as nonsteroidal ecdysone agonists, influencing the growth and development of insects, making them valuable in pest management strategies .

Case Study: Insect Growth Regulation

CompoundInsect SpeciesActivity TypeEffectiveness (%)
5aSpodoptera frugiperdaGrowth Inhibition85
5bAedes aegyptiLarvicidal Activity90
5cDrosophila melanogasterDevelopment Disruption80

This table illustrates the effectiveness of various derivatives in controlling pest populations, showcasing their utility in sustainable agriculture.

Material Science Applications

The compound has also found applications in material science , particularly in the development of nonlinear optical (NLO) materials. Studies have shown that derivatives like (E)-N'-(2-chlorobenzylidene)-4-fluorobenzohydrazide exhibit significant NLO properties, making them suitable for photonic applications .

Case Study: Nonlinear Optical Properties

CompoundNLO Property Measurement MethodResult
(E)-N'-(2-chlorobenzylidene)-4-fluorobenzohydrazideZ-scan techniqueHigh third-order susceptibility

This case study emphasizes the potential of these compounds in advancing optical technologies.

Mechanism of Action

The mechanism of action of 3-Chloro-2-fluorobenzohydrazide depends on its specific application. In medicinal chemistry, it may act as an enzyme inhibitor by binding to the active site of the enzyme and preventing its normal function. The molecular targets and pathways involved vary depending on the specific enzyme or biological system being studied.

Comparison with Similar Compounds

Substituted Benzohydrazides with Antibacterial Activity

3-Methoxy-N'-(3-bromo-5-chloro-2-hydroxybenzylidene)benzohydrazide (Compound 1) and 3-Hydroxy-N'-(3-bromo-5-chloro-2-hydroxybenzylidene)benzohydrazide (Compound 2) ():

  • Structural Features :
    • Compound 1: Methoxy (-OCH₃) at the 3-position of the benzohydrazide core.
    • Compound 2: Hydroxy (-OH) at the 3-position.
    • Both feature a bromo-chloro-salicylaldehyde-derived Schiff base.
  • Crystallography :
    • E-configuration about the C=N bond, stabilized by intermolecular hydrogen bonds (O-H···N, N-H···O) and halogen interactions (Br···O/Br···Br) .
  • Bioactivity :
    • Potent antibacterial activity against Staphylococcus aureus and Escherichia coli, attributed to halogen substituents enhancing membrane penetration and enzyme inhibition .

Comparison with 3-Chloro-2-fluorobenzohydrazide :

Halogenated Hydrazones: 3-Chloro-N'-(2-chlorobenzylidene)benzohydrazide ()

  • Structural Features :
    • Chlorine at the 3-position of the benzohydrazide and 2-chlorobenzylidene substituent.
    • E-configuration confirmed via X-ray diffraction.
  • Crystal Packing :
    • Layers formed via N-H···O and C-H···Cl hydrogen bonds, with π-π stacking (3.696 Å) stabilizing the lattice .

Comparison :

  • The 2-fluoro substituent in 3-Chloro-2-fluorobenzohydrazide introduces stronger hydrogen-bond acceptors (F vs.
  • Reduced steric bulk compared to the benzylidene group may enhance reactivity in nucleophilic reactions.

Benzothiophene Derivatives: 3-Chloro-N'-(2-hydroxy-4-pentadecylbenzylidene)benzothiophene-2-carbohydrazide ()

  • Structural Features :
    • Benzothiophene core replaces benzene, with a long pentadecyl chain at the 4-position.
  • Properties :
    • Enhanced lipophilicity due to the alkyl chain, improving membrane permeability.
    • Thiophene’s electron-rich system may facilitate charge-transfer interactions .

Comparison :

  • 3-Chloro-2-fluorobenzohydrazide’s simpler aromatic system lacks the thiophene’s conjugation but benefits from fluorine’s inductive effects, which could modulate acidity (pKa) of the hydrazide group.

Trifluoromethyl Derivatives: 2-Hydroxy-N-(3-Trifluoromethyl-Phenyl)-Benzamide Hydrazones ()

  • Structural Features :
    • Trifluoromethyl (-CF₃) group at the 3-position, a strong electron-withdrawing substituent.
  • Synthesis :
    • Condensation of hydrazides with chloro-substituted benzaldehydes, characterized by NMR and MS .

Comparison :

  • 3-Chloro-2-fluorobenzohydrazide’s lower steric demand may favor interactions with compact enzyme active sites.

Critical Analysis of Substituent Effects

  • Electron-Withdrawing Groups (Cl, F, CF₃) : Enhance stability of the hydrazide group and influence acidity. Fluorine’s small size and high electronegativity improve solubility and hydrogen-bonding capacity compared to bulkier groups like -CF₃ .
  • Positional Isomerism : The 2-fluoro-3-chloro arrangement in the target compound may create a unique electronic environment, distinct from para- or meta-substituted analogs.
  • Biological Implications : Halogens (Cl, Br) in Schiff base analogs correlate with antibacterial activity, suggesting that 3-Chloro-2-fluorobenzohydrazide could be optimized for similar applications via structural derivatization .

Biological Activity

3-Chloro-2-fluorobenzohydrazide is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and agrochemical applications. This article explores its synthesis, biological properties, and relevant case studies, supported by data tables and research findings.

Synthesis

3-Chloro-2-fluorobenzohydrazide can be synthesized through the reaction of 3-chloro-2-fluorobenzoic acid with hydrazine or its derivatives. This process typically involves the formation of an amide bond followed by dehydration to yield the hydrazide.

Antimicrobial Properties

Research indicates that 3-chloro-2-fluorobenzohydrazide exhibits significant antimicrobial activity against various bacterial strains. A study reported the minimum inhibitory concentrations (MICs) for several pathogens, demonstrating its efficacy as an antibacterial agent.

Pathogen MIC (mg/L)
Staphylococcus aureus32
Escherichia coli64
Pseudomonas aeruginosa128

These results suggest that 3-chloro-2-fluorobenzohydrazide could serve as a lead compound for developing new antibacterial agents .

Insecticidal Activity

Insecticidal tests have shown that compounds related to 3-chloro-2-fluorobenzohydrazide possess notable insecticidal properties. For instance, a comparative study found that derivatives displayed varying degrees of insecticidal activity against common agricultural pests.

Compound Activity (%) at 500 mg/L
3-Chloro-2-fluorobenzyl50
3-Chloro-2-fluorobenzohydrazide45
Control10

This data highlights its potential application in pest management strategies .

Case Study 1: Antibacterial Efficacy

A recent investigation focused on the antibacterial efficacy of 3-chloro-2-fluorobenzohydrazide against multi-drug resistant strains. The study involved in vitro assays where the compound was tested against a panel of resistant bacteria. The results showed that it inhibited growth effectively, suggesting its potential as a therapeutic agent in treating resistant infections .

Case Study 2: Insecticidal Applications

Another study evaluated the insecticidal activity of various derivatives of 3-chloro-2-fluorobenzohydrazide on agricultural pests such as aphids and beetles. The findings indicated that certain derivatives had higher toxicity compared to conventional pesticides, making them suitable candidates for further development in agricultural applications .

Molecular Docking Studies

Molecular docking studies have been conducted to understand the interaction of 3-chloro-2-fluorobenzohydrazide with target proteins involved in bacterial cell wall synthesis and insect neurophysiology. These studies provide insights into the binding affinities and potential mechanisms of action, which are crucial for drug design .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.